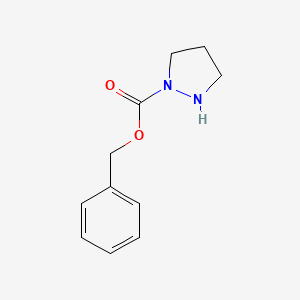

Benzyl Pyrazolidine-1-carboxylate

Description

Significance of Pyrazolidine (B1218672) and Pyrazole (B372694) Scaffolds in Organic Chemistry and Medicinal Science

The five-membered ring structure of pyrazoles and their saturated counterparts, pyrazolidines, are fundamental building blocks in the development of new chemical entities. mdpi.com Their importance is underscored by their presence in a wide array of FDA-approved drugs, highlighting their therapeutic potential. researchgate.netnih.gov Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. researchgate.netglobalresearchonline.net This wide range of biological activity is a key driver for the extensive research into these scaffolds. researchgate.netnih.gov

The chemical versatility of the pyrazole ring allows for the creation of diverse molecular architectures with tailored properties. researchgate.net For instance, the N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, a crucial feature for molecular interactions with biological targets. nih.gov Furthermore, pyrazole-containing drugs often exhibit enhanced metabolic stability compared to other heterocyclic structures. nih.gov The fully reduced form, pyrazolidine, and its partially reduced pyrazoline tautomers, also offer unique structural and biological properties. mdpi.com

The significance of these scaffolds extends beyond medicine into agrochemicals and materials science, where their unique electronic and structural characteristics are highly valued. mdpi.comglobalresearchonline.net The continuous development of novel synthetic methods, including greener and more efficient flow chemistry techniques, further expands the accessibility and application of these important heterocycles. mdpi.com

Overview of Benzyl (B1604629) Pyrazolidine-1-carboxylate within the Pyrazolidine Class

Benzyl Pyrazolidine-1-carboxylate, with the chemical formula C₁₁H₁₄N₂O₂, is a specific derivative within the broader class of pyrazolidine carboxylates. scientist.com This compound features a benzyl group attached to the carboxylate function at the 1-position of the pyrazolidine ring. This structural motif is of significant interest to medicinal chemists. For example, research into 1-benzyl-1H-pyrazole derivatives has led to the discovery of potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, a form of programmed cell death. nih.gov The optimization of such structures has yielded compounds with significant therapeutic potential in treating conditions like pancreatitis. nih.gov

The synthesis of related structures, such as benzyl 2-phenyl-1H-pyrrole-1-carboxylate, highlights the ongoing efforts to develop novel synthetic routes to access these valuable scaffolds. mdpi.com The carbamate (B1207046) linkage present in this compound is a common feature in many biologically active molecules.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 67600-79-7 |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 |

| SMILES | O=C(OCC1=CC=CC=C1)N2NCCC2 |

Data sourced from Scientist.com scientist.com

Historical Context and Recent Advances in Pyrazolidine Carboxylate Research

The term "pyrazole" was first coined in 1883, and since then, the study of pyrazole and its derivatives has become a vast field of research. researchgate.net Historically, the synthesis of these compounds often relied on conventional batch methods. mdpi.com However, recent years have seen a significant shift towards more advanced and efficient synthetic strategies.

One of the key areas of recent advancement is the development of novel catalytic systems for the synthesis of pyrazole and pyrazolidine derivatives. For instance, iron (II) catalysts have been successfully employed in the synthesis of 1-aminopyrazole-4-carboxylic acids. mdpi.com Similarly, ruthenium catalysts have been used to obtain pyrazole-4-carboxylic acids from isoxazole-5(4H)-ones. mdpi.com These modern methods often provide higher yields and greater selectivity.

Furthermore, there has been a growing interest in the chemistry of pyrazolidinediones, which are oxo-derivatives of pyrazolidines. researchgate.net These compounds have shown promise in various applications, including as color formers in photography and as medicinal agents. researchgate.net The synthesis of novel pyrazolidinedione derivatives continues to be an active area of research. researchgate.net Recent reviews have highlighted the numerous synthetic methodologies and the wide range of biological activities associated with these compounds, indicating a vibrant and evolving field. ppor.az

Research Avenues and Future Directions for Pyrazolidine-Based Compounds

The future of pyrazolidine-based research appears bright, with several promising avenues for exploration. The continued development of novel synthetic methodologies, particularly those employing green chemistry principles, will be crucial for the sustainable production of these valuable compounds. researchgate.net The exploration of multicomponent reactions and cycloaddition strategies is expected to yield a greater diversity of pyrazole and pyrazolidine structures. nih.govresearchgate.net

In the realm of medicinal chemistry, the focus is likely to remain on the design and synthesis of new pyrazolidine derivatives with enhanced biological activity and improved pharmacokinetic profiles. researchgate.net The versatility of the pyrazole scaffold makes it an ideal candidate for the development of multi-target drugs, which can be more effective in treating complex diseases like cancer. mdpi.com The investigation of pyrazole derivatives as inhibitors of various protein kinases continues to be a highly active area of research, with the potential to yield new anticancer agents. nih.govmdpi.comnih.gov

Moreover, the unique properties of pyrazolidine-based compounds make them attractive for applications beyond medicine. Further research into their use in agrochemistry and materials science could lead to the development of new pesticides, herbicides, and functional materials. researchgate.net The metabolic stability of the pyrazole nucleus is a significant advantage that will likely drive its increased use in the development of new drugs and other bioactive compounds in the future. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl pyrazolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(13-8-4-7-12-13)15-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOQSEJQFOHVPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468667 | |

| Record name | Benzyl Pyrazolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67600-79-7 | |

| Record name | Benzyl Pyrazolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzyl Pyrazolidine 1 Carboxylate and Analogous Pyrazolidine Carboxylates

General Principles of Pyrazolidine (B1218672) Ring Construction

The construction of the pyrazolidine ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is predominantly achieved through two powerful strategies: cyclocondensation and cycloaddition reactions. Cyclocondensation methods typically involve the reaction of a hydrazine (B178648) derivative, which provides the N-N bond, with a three-carbon dielectrophilic component. The most versatile and widely employed method for generating the pyrazolidine core and its unsaturated analogs is the [3+2] cycloaddition reaction, where a 1,3-dipole reacts with a dipolarophile. beilstein-journals.orgnih.govbeilstein-journals.org These approaches allow for the assembly of the heterocyclic system from acyclic precursors.

Cyclocondensation reactions represent a classical and direct approach to pyrazolidine synthesis. This strategy relies on the double alkylation or condensation of a hydrazine with a C3 building block containing two electrophilic centers, such as 1,3-dihalides or α,β-unsaturated carbonyl systems. beilstein-journals.orgorganic-chemistry.org

A direct synthesis involves the double alkylation of hydrazine compounds with alkyl dihalides or ditosylates. organic-chemistry.org For instance, reacting hydrazine derivatives with 1,3-dihalopropanes effectively forms the pyrazolidine ring. researchgate.net A more environmentally friendly protocol for this transformation utilizes water as a solvent under microwave heating, which accelerates the reaction and avoids the need for a phase-transfer catalyst. organic-chemistry.org

Another prevalent cyclocondensation pathway is the reaction of hydrazines with α,β-unsaturated carbonyl compounds, also known as a conjugate addition-cyclization sequence. beilstein-journals.orgresearchgate.net This reaction is a standard method for producing pyrazolines, which are immediate precursors to pyrazolidines. beilstein-journals.org The process begins with a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular condensation to close the ring. nih.gov The reactivity and the final product can be influenced by the substituents on both the hydrazine and the enone. nih.gov For example, the cyclocondensation of cross-conjugated enynones with arylhydrazines can lead to either pyrazole (B372694) or 4,5-dihydro-1H-pyrazole (pyrazoline) derivatives, depending on the electronic effects of the substituents. nih.gov

| Reaction Type | Hydrazine Derivative | C3-Electrophile | Conditions | Product Type | Reference(s) |

| Double Alkylation | Hydrazine Compounds | Alkyl Dihalides or Ditosylates | Microwave, Water, 120°C | Pyrazolidine | organic-chemistry.org |

| Michael Addition-Cyclocondensation | Hydrazines | α,β-Unsaturated Carbonyls | Various | Pyrazoline/Pyrazolidine | nih.govbeilstein-journals.orgresearchgate.net |

| Cyclocondensation | Arylhydrazines | Cross-conjugated Enynones | Ambient | Pyrazole or Pyrazoline | nih.gov |

The 1,3-dipolar cycloaddition is a powerful and highly convergent method for constructing five-membered heterocycles. wikipedia.orgnih.gov The reaction involves the combination of a 1,3-dipole (a molecule with a four-electron π-system distributed over three atoms) and a dipolarophile, which is typically an alkene or alkyne. wikipedia.orgyoutube.com For the synthesis of the saturated pyrazolidine ring, an alkene serves as the dipolarophile. This reaction is often referred to as a [3+2] cycloaddition and is a cornerstone of modern heterocyclic synthesis due to its high degree of stereospecificity and regioselectivity. beilstein-journals.orgwikipedia.org

The [3+2] cycloaddition using hydrazones as 1,3-dipole precursors is a common strategy for building the pyrazolidine framework. beilstein-journals.org In this context, hydrazones can be converted into azomethine imines, which are a class of 1,3-dipoles. These intermediates then react with olefins to yield pyrazolidines. A notable application of this method is the one-pot reaction of N-monosubstituted hydrazones with nitroolefins. nih.gov This regioselective synthesis proceeds through a key nitropyrazolidine intermediate, which can be isolated and characterized, providing insight into the reaction mechanism. nih.govorganic-chemistry.org

Nitrilimines are highly reactive 1,3-dipoles that are typically generated in situ from precursors like hydrazonoyl halides by dehydrohalogenation with a base. researchgate.netresearchgate.net Once formed, these intermediates readily undergo [3+2] cycloaddition reactions with dipolarophiles. When an alkene is used as the dipolarophile, the reaction yields a pyrazoline ring, which can subsequently be reduced to the corresponding pyrazolidine. nih.govmdpi.com These cycloadditions are known for their high regioselectivity, where the substitution pattern of the resulting heterocycle is precisely controlled. researchgate.netmdpi.comrsc.org The reaction can be performed intramolecularly, where the nitrilimine and the alkene are tethered in the same molecule, leading to the formation of fused polycyclic pyrazole systems. researchgate.netnih.gov

Diazo compounds are versatile reagents in organic synthesis and can function as precursors to 1,3-dipoles for cycloaddition reactions. nih.govbiolmolchem.com The 1,3-dipolar cycloaddition of diazo compounds with alkenes provides a direct route to pyrazolines. nih.govresearchgate.net These pyrazolines can then be converted to pyrazolidines via reduction of the N=C double bond. While the reaction of diazo compounds with alkynes to form pyrazoles is more common, the corresponding reaction with alkenes is a robust tool for generating the pyrazoline scaffold. nih.govrsc.org Recent advancements have led to the development of visible-light-mediated [3+2] cycloadditions, which can proceed under mild conditions, expanding the scope and utility of this method. nih.gov

| 1,3-Dipole Precursor | Dipolarophile | Intermediate | Final Product (after reduction) | Key Features | Reference(s) |

| Hydrazone | Olefin (e.g., Nitroolefin) | Azomethine Imine | Pyrazolidine | One-pot synthesis, regioselective | beilstein-journals.orgnih.govorganic-chemistry.org |

| Hydrazonoyl Halide | Olefin | Nitrilimine | Pyrazolidine | High regioselectivity, in situ generation | researchgate.netresearchgate.netmdpi.comrsc.org |

| Diazo Compound | Olefin | Diazoalkane | Pyrazoline | Versatile, can be light-induced | nih.govnih.gov |

The development of organocatalytic methods has revolutionized asymmetric synthesis, providing powerful tools for constructing chiral molecules. In the context of pyrazolidine synthesis, organocatalysis offers a strategy to control the stereochemical outcome of the reaction, leading to highly enantio- and diastereomerically enriched products. beilstein-journals.org

A prominent example is the organocatalytic cascade aza-Michael/hemiacetal reaction between disubstituted hydrazines and α,β-unsaturated aldehydes. beilstein-journals.org This domino sequence, catalyzed by a chiral secondary amine such as (S)-diphenylprolinol trimethylsilyl (B98337) ether, produces enantioenriched pyrazolidines with excellent results. beilstein-journals.org For instance, the reaction between dibenzylhydrazine and cinnamaldehyde (B126680) derivatives using this catalyst can achieve high yields (up to 86%) and outstanding stereoselectivity, with diastereomeric ratios greater than 20:1 and enantiomeric excesses up to 99%. beilstein-journals.org This approach demonstrates the power of organocatalysis to construct complex heterocyclic frameworks with precise control over multiple stereocenters in a single operation. beilstein-journals.orgorganic-chemistry.org

| Catalyst | Hydrazine Substrate | Aldehyde Substrate | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference(s) |

| (S)-Diphenylprolinol trimethylsilyl ether | Dibenzylhydrazine | Cinnamaldehyde | 86% | >20:1 | 99% ee | beilstein-journals.org |

| (S)-Diphenylprolinol trimethylsilyl ether | Benzyl(methyl)hydrazine | Cinnamaldehyde | 80% | >20:1 | 96% ee | beilstein-journals.org |

| Pyrrolidine | Dibenzylhydrazine | Cinnamaldehyde | 90% | >20:1 | N/A (achiral catalyst) | beilstein-journals.org |

Transition-Metal Catalyzed Cyclization Reactions

Transition metal catalysis is a powerful tool for the construction of heterocyclic rings like pyrazolidines. researchgate.net These methods often offer high efficiency and stereoselectivity. researchgate.net Catalysts based on metals such as platinum (Pt) and indium (In) have been effectively used in cycloisomerization reactions to form nitrogen-containing heterocycles. nih.gov

For instance, Pt(II) catalysts, sometimes enhanced by bulky phosphine (B1218219) ligands, facilitate the cyclization of substrates containing a nitrogen nucleophile and an alkyne. nih.gov The reaction mechanism typically involves the activation of the alkyne by the metal catalyst, followed by an intramolecular attack by the nitrogen atom. This approach has been successful in creating a variety of functionalized indolizine (B1195054) derivatives, which are structurally related to pyrazolidines. nih.gov Similarly, Indium(III) has also been shown to catalyze such transformations. nih.gov The choice of catalyst and reaction conditions, including temperature and solvents like benzene (B151609) or toluene, can be optimized to achieve high yields of the desired heterocyclic product. nih.gov

Table 1: Comparison of Catalysts in a Typical Cycloisomerization Reaction nih.gov

| Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|

| PtCl2 | 40 | No Reaction |

| PtCl2 / 2-(di-tert-butylphosphino)biphenyl | 40 | Increased Yield |

| PtCl2 / 2-(dicyclohexylphosphino)biphenyl | 40 | 79 |

Specific Synthetic Routes for Benzyl (B1604629) Pyrazolidine-1-carboxylate and Related Structures

Synthesis via Condensation of Pyrazolidine Derivatives with Benzaldehyde (B42025) Derivatives

A common and effective method for synthesizing pyrazolidine structures involves the condensation reaction between a pyrazolidine derivative and a benzaldehyde derivative. mdpi.com This approach is exemplified by the synthesis of 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. mdpi.com In this multi-step synthesis, 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde is first prepared and then reacted with thiosemicarbazide. mdpi.com The initial step involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde (B137897) in the presence of a base like potassium carbonate in a solvent such as DMSO. mdpi.com The resulting aldehyde then undergoes a condensation reaction with a hydrazine derivative, in this case, thiosemicarbazide, typically in a refluxing solvent like ethanol, to yield the final product. mdpi.com

Formation through Reaction of Pyrazolidine Derivatives with Benzyl Alcohol or Related Compounds

The synthesis of benzyl esters of carboxylic acids, including pyrazolidine-1-carboxylate, can be achieved through reactions involving benzyl alcohol. One method involves the hydrolysis of benzyl chloride to produce benzyl alcohol, which can then be used in subsequent esterification steps. google.com Another approach is the direct esterification of a carboxylic acid with benzyl alcohol. organic-chemistry.org Furthermore, modern methods have been developed for the direct C-H esterification of primary benzylic C-H bonds with carboxylic acids, using an iron(III) catalyst and an oxidant like di-tert-butyl peroxide. organic-chemistry.org

Esterification Processes in Pyrazolidine Carboxylate Synthesis

Esterification is a fundamental process in the synthesis of pyrazolidine carboxylates. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic and widely used method. masterorganicchemistry.comresearchgate.net Common catalysts include sulfuric acid, tosic acid, and hydrochloric acid. masterorganicchemistry.com To drive the reaction towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com

The synthesis of pyridylpyrazolidinone carboxylate compounds, which are key intermediates for certain insecticides, often involves an esterification step. google.com For instance, reacting a mercaptopyridine with a maleic acid diester under basic conditions is a patented method to produce these compounds. google.com The choice of base (e.g., sodium ethoxide) and solvent (e.g., ethanol, toluene) is crucial for optimizing the reaction yield. google.com

Table 2: Common Catalysts and Conditions for Fischer Esterification masterorganicchemistry.com

| Catalyst | Typical Conditions |

|---|---|

| Sulfuric Acid (H₂SO₄) | Excess alcohol, often with heating |

| Tosic Acid (TsOH) | Similar to sulfuric acid, sometimes preferred for milder conditions |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby increasing atom economy and reducing waste. nih.govnih.gov The Ugi and Passerini reactions are classic examples of MCRs that can be adapted for the synthesis of complex molecules. nih.govnih.gov For instance, a one-pot, two-stage process has been developed to transform acyl cyanides into β-aminoacid diamides using α-aminoacid-derived carboxylic acids and isonitriles. nih.gov These strategies can be applied to the synthesis of pyrazolidine-containing structures by carefully selecting the starting materials. The design of new MCRs often involves a "single reactant replacement" approach, where a known MCR is modified to broaden its scope or increase its dimensionality. nih.gov

Patented Processes for Pyrazolidinone Carboxylate Synthesis

Several patented processes exist for the synthesis of pyrazolidinone carboxylates, highlighting their industrial importance. One patented method describes the preparation of alkyl 2-(3-chloropyridin-2-yl)-5-oxo-pyrazolidine-3-carboxylate. google.com This process involves reacting an alkali metal with an anhydrous alcohol to form an alkali metal alkoxide. google.com This is followed by a reaction with a hydrazine compound, and finally, the addition of a dialkyl ester of a carboxylic acid (such as fumarate (B1241708) or maleate (B1232345) ester) to yield the pyrazolidinone compound. google.com Another patent details a method for preparing pyridylpyrazolidinone carboxylate compounds by reacting mercaptopyridine with a maleic acid diester under basic conditions, which has been shown to improve product yields and reduce energy consumption compared to previous methods. google.com

Stereoselective Synthesis and Diastereoselectivity Control in Pyrazolidine Carboxylate Formation

The spatial arrangement of substituents in a molecule can profoundly influence its biological activity. Consequently, controlling the stereochemistry during the synthesis of pyrazolidine carboxylates is of paramount importance.

Chiral catalysts are instrumental in guiding chemical reactions to favor the formation of one enantiomer over another, a critical aspect in the synthesis of pharmaceuticals. In the context of pyrazolidine carboxylate synthesis, chiral amines have been successfully employed as organocatalysts. nih.gov For instance, the use of chiral prolinol derivatives has been shown to catalyze the asymmetric 1,3-diamination of α,β-unsaturated aldehydes with diprotected hydrazine derivatives, yielding functionalized 3-hydroxypyrazolidine derivatives with high enantiomeric excess (98–99% ee). nih.gov This metal-free, cascade reaction proceeds via an aza-Michael/hemiaminal sequence. nih.gov

Another approach involves the use of palladium catalysts in conjunction with chiral ligands. While not always directly leading to pyrazolidine carboxylates, these methods establish principles applicable to their synthesis. For example, Pd-catalyzed carboamination reactions of unsaturated hydrazine derivatives have been developed for the stereoselective synthesis of 3,5-disubstituted pyrazolidines. nih.gov The choice of chiral ligands, such as those derived from proline, can influence the stereochemical outcome of such transformations. nih.gov

The following table summarizes the application of selected chiral catalysts in the synthesis of pyrazolidine derivatives:

| Catalyst Type | Reactants | Product Type | Key Features |

| Chiral Amines (e.g., prolinol derivatives) | α,β-Unsaturated aldehydes, Diprotected hydrazines | 3-Hydroxypyrazolidines | High enantioselectivity (98-99% ee), Metal-free, Cascade reaction. nih.gov |

| Palladium Complexes with Chiral Ligands | Unsaturated hydrazine derivatives, Aryl/alkenyl halides | 3,5-Disubstituted pyrazolidines | Good to excellent diastereoselectivity, Control of stereochemistry through ligand choice. nih.gov |

Understanding the mechanism of a reaction is crucial for predicting and controlling its stereochemical outcome. In the synthesis of pyrazolidine carboxylates, several factors influence diastereoselectivity.

One key factor is the conformation of the transition state. In Pd-catalyzed carboamination reactions, the stereochemistry of the product can be controlled by manipulating allylic strain in the transition state. nih.gov By modifying the N-substituent on the hydrazine substrate, it is possible to favor either a cis or trans relationship between the substituents at the 3 and 5 positions of the pyrazolidine ring. nih.gov This control is achieved by influencing whether a key substituent occupies a pseudoequatorial or pseudoaxial position in the transition state to minimize or maximize A(1,3)-strain. nih.gov

In the chiral amine-catalyzed synthesis of 3-hydroxypyrazolidines, the reaction proceeds through a cascade of events. nih.gov The chiral amine catalyst first forms an iminium ion with the α,β-unsaturated aldehyde. Subsequent aza-Michael addition of the hydrazine derivative is followed by an intramolecular 5-exo-trig cyclization to form the hemiaminal product. nih.gov The stereochemical outcome is determined by the facial selectivity of the nucleophilic attack on the iminium ion and the subsequent cyclization step, which is directed by the chiral catalyst. nih.gov

The stereochemistry of the starting materials can also dictate the stereochemical outcome of the reaction. For instance, the use of chiral substrates in intramolecular aza-Michael reactions catalyzed by an achiral Pd(II) complex or a strong Brønsted acid can selectively produce either cis or trans 3,5-disubstituted nitrogen-containing heterocycles. nih.gov

The following table outlines key mechanistic features and their influence on stereochemical outcomes:

| Reaction Type | Mechanistic Feature | Influence on Stereochemistry |

| Pd-Catalyzed Carboamination | Allylic Strain (A(1,3)-strain) in Transition State | Control of cis/trans diastereoselectivity by modulating N-substituents. nih.gov |

| Chiral Amine-Catalyzed Cascade | Iminium Ion Formation and Facial Selectivity | High enantioselectivity directed by the chiral catalyst. nih.gov |

| Intramolecular aza-Michael Reaction | Substrate Stereochemistry | Selective formation of cis or trans isomers with achiral catalysts. nih.gov |

Modern Techniques in Organic Synthesis

The field of organic synthesis is constantly evolving, with new technologies emerging to improve efficiency, safety, and scalability.

Continuous flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of pyrazolidine derivatives and related heterocycles. nih.govmdpi.com This technology allows for enhanced control over reaction parameters such as temperature and pressure, leading to improved reaction kinetics and selectivity. nih.gov Furthermore, the small reaction volumes at any given time enhance safety, particularly when dealing with hazardous reagents or intermediates like diazoalkanes. nih.govmit.edu

Flow chemistry has been successfully applied to the synthesis of pyrazolines and pyrazoles, which are structurally related to pyrazolidines. nih.govrsc.orgrsc.org For example, a continuous flow platform has been developed for the rapid and modular synthesis of highly functionalized pyrazoles and pyrazolines. nih.govmit.edu This system can telescope multiple reaction steps, such as diazoalkane formation and [3+2] cycloaddition, into a single continuous process. nih.gov The ability to operate at elevated temperatures and pressures in a flow reactor can also eliminate the need for certain catalysts that are required in batch processes. nih.gov

Methodologies for Compound Isolation and Purity Assessment

After a chemical synthesis, the desired product must be isolated from the reaction mixture and its purity confirmed.

Chromatography is a cornerstone of purification in organic chemistry. For pyrazolidine carboxylates and their derivatives, various chromatographic techniques are employed. Column chromatography is a standard method for the purification of these compounds on a laboratory scale. nih.gov In some cases, partial separation of diastereomers can be achieved during column chromatography. nih.gov

For more challenging separations, such as the resolution of enantiomers, chiral chromatography is often necessary. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers of a compound, allowing for their separation. The purity of the isolated compounds is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. bohrium.comresearchgate.net

Recrystallization Methods

Recrystallization is a fundamental technique for purifying solid organic compounds. For pyrazolidine derivatives, the choice of solvent is crucial. While specific recrystallization solvents for Benzyl Pyrazolidine-1-carboxylate are not extensively detailed in the provided results, general principles suggest that solvents like n-hexane are often employed for similar heterocyclic compounds. google.com The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the formation of crystals. The slow formation of crystals helps in excluding impurities, which remain in the mother liquor. The physical form of this compound is described as a colorless to yellow solid or semi-solid, which is amenable to recrystallization for purification. sigmaaldrich.com

For analogous structures, such as certain paracetamol polymorphs, carboxylic acids like fumaric acid and oxalic acid have been used as additives during cooling crystallization to selectively produce specific crystalline forms. nih.gov This suggests that for pyrazolidine carboxylates, the addition of small amounts of structurally related molecules could potentially aid in achieving a desired crystal habit or purity.

Spectroscopic and Structural Elucidation Methods

A combination of spectroscopic and analytical methods is indispensable for the unambiguous structural determination of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

¹H NMR: For this compound, the proton NMR spectrum would exhibit characteristic signals for the protons of the pyrazolidine ring, the benzyl group, and the carbamate (B1207046) moiety. While specific data for the title compound is not available in the search results, related structures provide insights. For instance, in Benzyl 2-phenyl-1H-pyrrole-1-carboxylate, the benzyl protons appear as a singlet at 5.15 ppm, and the aromatic protons of the benzyl group resonate in the range of 7.41–7.36 ppm. mdpi.com For 1-Benzyl-3-pyrrolidinone, the benzyl CH₂ protons show a signal at 3.6 ppm, and the aromatic protons are observed between 7.2 and 7.4 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For Benzyl 2-phenyl-1H-pyrrole-1-carboxylate, the carbonyl carbon of the carbamate appears at 156.2 ppm, the benzylic carbon at 67.1 ppm, and the aromatic carbons in the range of 128-137 ppm. mdpi.com In the case of Benzyl 3-formylpyrrolidine-1-carboxylate, the carbonyl carbon of the carbamate is found at 154.7 ppm. nih.gov For this compound, one would expect to see distinct signals for the carbonyl carbon, the benzylic carbon, the carbons of the pyrazolidine ring, and the aromatic carbons of the benzyl group.

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Benzyl 2-phenyl-1H-pyrrole-1-carboxylate | δ 7.90 (d, J = 7.4 Hz, 2H), 7.60–7.53 (m, 1H), 7.48 (d, J = 1.5 Hz, 2H), 7.41–7.36 (m, 3H), 7.36 (s, 2H), 6.98 (s, 2H), 5.15 (s, 2H), 5.05 (s, 1H), 4.14–4.03 (m, 2H) | δ 190.3, 156.2, 144.2, 137.5, 136.3, 133.0, 128.64 (two peaks overlapping), 128.60, 128.3, 128.2, 125.6, 67.1, 42.3 |

| 1-Benzyl-3-pyrrolidinone | Not explicitly provided, but related spectra are available. | Not explicitly provided, but related spectra are available. |

| Benzyl 3-formylpyrrolidine-1-carboxylate | Not explicitly provided. | Not explicitly provided, but spectral data is available. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorption bands would be:

C=O stretch: A strong absorption band for the carbonyl group of the carbamate, typically appearing in the region of 1700-1720 cm⁻¹. For Benzyl 2-phenyl-1H-pyrrole-1-carboxylate, this peak is observed at 1714 cm⁻¹. mdpi.com

N-H stretch: If the second nitrogen of the pyrazolidine ring is unsubstituted, a band corresponding to the N-H stretch would be expected around 3300-3500 cm⁻¹.

C-N stretch: Absorption bands for the C-N bond would be present in the fingerprint region.

Aromatic C-H stretch: Peaks for the aromatic C-H bonds of the benzyl group would appear above 3000 cm⁻¹.

Aromatic C=C stretch: Bands for the aromatic ring are expected in the 1450-1600 cm⁻¹ region. For Benzyl alcohol, these are seen around 1500 cm⁻¹. reddit.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₄N₂O₂), the expected molecular weight is approximately 206.24 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Common fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the pyrazolidine ring. For example, in the high-resolution mass spectrum (HRMS) of Benzyl 2-phenyl-1H-pyrrole-1-carboxylate, the calculated m/z for the molecular ion [M]⁺ was 295.1208, with the found value being 295.1180. mdpi.com

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula. For this compound (C₁₁H₁₄N₂O₂), the theoretical elemental composition would be:

Carbon (C): ~64.06%

Hydrogen (H): ~6.84%

Nitrogen (N): ~13.58%

Oxygen (O): ~15.51% These calculated values would be compared with the experimentally determined percentages to verify the purity and identity of the synthesized compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and conformation. researchgate.netspringernature.com For chiral pyrazolidine carboxylates, this technique can unambiguously establish the spatial arrangement of atoms. ed.ac.uk

Reactivity and Mechanistic Investigations of Benzyl Pyrazolidine 1 Carboxylate and Derived Structures

Transformations of the Pyrazolidine (B1218672) Ring

The pyrazolidine ring in benzyl (B1604629) pyrazolidine-1-carboxylate is susceptible to various transformations, including oxidation, functional group modifications, and ring-opening reactions. These reactions provide pathways to a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Oxidative Conversions to Pyrazolines and Pyrazolones

The oxidation of the pyrazolidine ring can lead to the formation of pyrazolines and pyrazolones, which are important classes of heterocyclic compounds. The specific product obtained often depends on the oxidant used and the reaction conditions. For instance, the use of mild oxidizing agents can selectively oxidize one of the nitrogen atoms or the adjacent methylene (B1212753) group, leading to the corresponding pyrazoline. Stronger oxidizing agents can result in the formation of pyrazolones through oxidative cleavage of the N-N bond followed by cyclization.

While direct oxidative studies on benzyl pyrazolidine-1-carboxylate are not extensively detailed in the provided search results, the general reactivity of similar heterocyclic systems suggests that various reagents could be employed for such transformations. For example, reagents like manganese dioxide (MnO2), potassium permanganate (B83412) (KMnO4), or ceric ammonium (B1175870) nitrate (B79036) (CAN) are commonly used for the oxidation of similar saturated nitrogen-containing heterocycles. The reaction mechanism likely involves the formation of a radical cation intermediate, which can then undergo further oxidation or rearrangement to yield the final product.

Functional Group Modifications on the Pyrazolidine Core

The pyrazolidine core of this compound possesses reactive sites that can be targeted for functional group modifications. The secondary amine within the ring can undergo N-alkylation, N-acylation, or N-arylation reactions, allowing for the introduction of various substituents. These modifications can significantly alter the chemical and physical properties of the molecule, including its reactivity and biological activity.

For example, N-acylation can be achieved by treating this compound with an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction introduces an additional carbonyl group, which can serve as a handle for further synthetic manipulations. Similarly, N-alkylation with alkyl halides can introduce alkyl chains, while N-arylation with aryl halides under palladium catalysis (e.g., Buchwald-Hartwig amination) can introduce aryl groups. These modifications are crucial for creating a library of derivatives for structure-activity relationship (SAR) studies.

Ring-Opening Reactions

The pyrazolidine ring can undergo ring-opening reactions under specific conditions, leading to the formation of acyclic compounds. researchgate.net These reactions are often driven by the release of ring strain and can be initiated by various reagents, including nucleophiles, electrophiles, and reducing agents. For instance, reductive cleavage of the N-N bond, a characteristic reaction of hydrazines, can be achieved using reagents like samarium iodide (SmI2) or by catalytic hydrogenation. This would result in the formation of a 1,3-diamine derivative.

A photoredox-catalyzed ring-opening addition reaction has been reported between benzyl bromides and cyclic ethers, proceeding through a single-electron-transfer (SET) pathway. cas.cn This suggests that similar photoredox conditions could potentially be applied to induce ring-opening in the pyrazolidine system, especially if a suitable chromophore is present or introduced into the molecule. The mechanism of such a reaction would likely involve the formation of a radical intermediate, which could then undergo fragmentation.

Reactions Involving the Benzyl Carboxylate Moiety

The benzyl carboxylate group in this compound is another key reactive site, offering opportunities for various chemical transformations.

Acylation Reactions and Ester Modifications

The benzyl ester group can be readily modified through transesterification or saponification. Transesterification, catalyzed by an acid or a base, allows for the exchange of the benzyl group with other alkyl or aryl groups, providing access to a range of different esters. Saponification, the hydrolysis of the ester under basic conditions, yields the corresponding carboxylic acid. This carboxylic acid derivative is a versatile intermediate that can be converted into other functional groups, such as amides, acid chlorides, or other esters.

Furthermore, the benzyl group itself can be a site of reaction. Benzylic C-H carboxylation has been demonstrated as a route to benzyl esters from unfunctionalized aromatic hydrocarbons. beilstein-journals.org While this is a reaction to form a benzyl ester, the principles could be applied in reverse or to modify the existing benzyl group.

Regioselectivity and Chemoselectivity in Pyrazolidine Carboxylate Reactions

Regioselectivity and chemoselectivity are critical considerations in the reactions of polyfunctional molecules like this compound. slideshare.netresearchgate.netdurgapurgovtcollege.ac.in The presence of multiple reactive sites—the two nitrogen atoms of the pyrazolidine ring, the methylene groups of the ring, and the benzyl carboxylate moiety—necessitates careful control of reaction conditions to achieve the desired outcome.

Regioselectivity refers to the preferential reaction at one site over another. durgapurgovtcollege.ac.in For example, in the acylation of the pyrazolidine ring, the reaction could occur at either of the two nitrogen atoms. The regioselectivity will be influenced by steric and electronic factors. The N1 nitrogen, being attached to the bulky benzyl carboxylate group, might be more sterically hindered than the N2 nitrogen. However, the electronic effect of the carbamate (B1207046) group will also play a significant role in modulating the nucleophilicity of the adjacent nitrogen.

Chemoselectivity is the preferential reaction of a reagent with one functional group over another. nih.gov For instance, when performing a reduction, it is important to choose a reagent that will selectively reduce the desired functional group without affecting others. For example, a mild reducing agent might selectively reduce an ester to an alcohol while leaving a carbamate intact. Conversely, a stronger reducing agent might reduce both. The choice of reagent and reaction conditions is therefore paramount in directing the outcome of the reaction.

Mechanistic studies, such as those involving palladium-catalyzed C-H activation of indole-carboxylic acids with benzyl alcohols, highlight the intricate interplay of catalysts and substrates in determining the reaction pathway. mdpi.com Similar mechanistic considerations are crucial for understanding and predicting the regioselectivity and chemoselectivity in the reactions of this compound.

Below is a table summarizing potential reactions and the selectivity considerations:

| Reaction Type | Reagent/Conditions | Potential Product(s) | Selectivity Consideration |

| Oxidation | Mild Oxidant (e.g., MnO₂) | Pyrazoline | Regioselectivity on the pyrazolidine ring |

| N-Acylation | Acyl Chloride, Base | N-Acyl pyrazolidine | Regioselectivity between N1 and N2 |

| Ring Opening | Reductive Cleavage (e.g., SmI₂) | 1,3-Diamine derivative | Chemoselectivity of N-N bond cleavage |

| Ester Hydrolysis | Base (e.g., NaOH) | Pyrazolidine-1-carboxylic acid | Chemoselectivity of ester vs. carbamate |

| Transesterification | Alcohol, Acid/Base Catalyst | Different ester derivatives | Chemoselectivity of ester exchange |

Computational and Theoretical Studies on Pyrazolidine Carboxylate Systems

Molecular Modeling Approaches for Structural Analysis

Molecular modeling serves as the cornerstone for understanding the three-dimensional structure of Benzyl (B1604629) Pyrazolidine-1-carboxylate. Techniques such as molecular mechanics are employed to predict the most stable conformations of the molecule. By representing atoms as spheres and bonds as springs, these models can rapidly calculate the potential energy of different spatial arrangements. This analysis is crucial for understanding how the molecule's shape, including the orientation of the benzyl group relative to the pyrazolidine (B1218672) ring, influences its physical and chemical properties. The basic structural and chemical properties of Benzyl Pyrazolidine-1-carboxylate are summarized in the table below.

| Property | Value |

| CAS Number | 67600-79-7 scientist.com |

| Molecular Formula | C11H14N2O2 scientist.com |

| Molecular Weight | 206.24 g/mol scientist.com |

| Synonyms | Benzyl-1-pyrenoate |

| Purity | 95% scientist.com |

This table contains interactive data. You can sort and filter the information as needed.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations offer a deeper understanding of the electronic properties of this compound. Methods like Density Functional Theory (DFT) are used to map the electron density distribution across the molecule. This information is critical for predicting sites susceptible to electrophilic or nucleophilic attack, thereby elucidating potential reaction mechanisms. QM calculations can also determine properties such as orbital energies (HOMO/LUMO), which are fundamental to predicting the molecule's reactivity and its ability to participate in chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular Dynamics (MD) simulations provide a view of the molecule in motion, capturing its dynamic behavior over time. mdpi.com By simulating the movements of atoms and bonds, MD studies reveal the flexibility of the pyrazolidine ring and the conformational freedom of the benzyl carboxylate group. mdpi.com When studying potential drug candidates, MD simulations are essential for understanding how a ligand like this compound might bind to a biological target, such as a protein receptor. dntb.gov.ua These simulations can elucidate the binding pathways, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and estimate the stability of the ligand-receptor complex. dntb.gov.uamdpi.com

Structure-Activity Relationship (SAR) Analysis through Computational Methods

Structure-Activity Relationship (SAR) analysis is a pivotal step in optimizing a lead compound. collaborativedrug.com By computationally creating a series of virtual analogs of this compound with slight structural modifications, researchers can predict how these changes will affect biological activity. nih.gov For instance, modifying substituents on the benzyl ring or altering the pyrazolidine structure can lead to enhanced potency or selectivity. drugdesign.org These in silico SAR studies help prioritize which new compounds should be synthesized and tested, saving significant time and resources in the drug discovery process. collaborativedrug.comnih.gov The goal is to build a model that correlates specific structural features with desired biological outcomes. researchgate.net

Prediction of Molecular Behavior and Interactions with Biological Targets

Computational tools can predict how this compound will behave within a biological environment. Docking simulations, a key computational technique, can predict the preferred binding orientation of the molecule within the active site of a target protein. dntb.gov.ua These predictions are scored based on the estimated binding affinity, helping to identify potential biological targets. Furthermore, advanced simulations can model the molecule's interaction with cellular components like membranes, providing insights into its potential for absorption, distribution, metabolism, and excretion (ADME) properties. dntb.gov.ua

Development and Refinement of Force Fields for Pyrazolidine Derivatives

The accuracy of molecular mechanics and dynamics simulations is highly dependent on the quality of the underlying force field—a set of parameters that defines the potential energy of the system. For novel scaffolds like pyrazolidine derivatives, existing force fields may not be adequate. Consequently, a significant area of computational research involves the development and refinement of force fields specifically parameterized for these molecules. This process often uses high-level quantum mechanical calculations to derive accurate parameters for bond lengths, angles, and charge distributions, ensuring that subsequent simulations are as realistic as possible.

Integration of Machine Learning and Multi-scale Modeling in Pyrazolidine Research

The integration of machine learning (ML) with computational chemistry is a rapidly advancing field. ucsb.edunih.gov ML models can be trained on existing chemical and biological data to predict the properties of new molecules like this compound with incredible speed. researchgate.net When combined with multi-scale modeling, which bridges different levels of theoretical detail from quantum mechanics to coarse-grained simulations, researchers can tackle complex biological problems. nih.gov For example, a multi-scale simulation could model the interaction of a pyrazolidine derivative with a large protein embedded in a cell membrane, a task that would be computationally prohibitive with a single method. nih.govosti.gov This integrated approach holds the promise of dramatically accelerating the discovery and development of new therapeutic agents based on the pyrazolidine scaffold. ucsb.edunih.gov

Theoretical Investigations of Reaction Mechanisms and Stereochemical Control

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricacies of chemical reactions. In the context of pyrazolidine carboxylate synthesis, theoretical investigations have provided profound insights into reaction mechanisms and the factors governing stereochemical outcomes. These studies are crucial for the rational design of synthetic routes that lead to specific stereoisomers of substituted pyrazolidines, including this compound.

The primary reaction for constructing the pyrazolidine ring is the [3+2] cycloaddition of a 1,3-dipole, such as an azomethine imine, with a dipolarophile, typically an alkene. Theoretical studies focus on elucidating the electronic structure of the reactants, the transition states, and the products to predict reactivity, regioselectivity, and stereoselectivity.

Reaction Mechanism Analysis

DFT calculations are employed to map the potential energy surface of the cycloaddition reaction. This allows for the identification of transition states and intermediates, which in turn clarifies whether the reaction proceeds through a concerted or a stepwise mechanism. For many [3+2] cycloaddition reactions leading to pyrazolidines, a concerted mechanism is often favored, although the degree of synchronicity can vary. nih.govmdpi.com In some cases, particularly with highly polar reactants, a stepwise mechanism involving a zwitterionic intermediate may be operative. nih.gov

Electron Localization Function (ELF) topological analysis is a powerful technique used in conjunction with DFT to characterize the nature of bond formation along the reaction pathway. nih.govresearch-nexus.net This analysis can reveal whether the formation of the two new sigma bonds in the cycloaddition is simultaneous or occurs in separate, sequential steps. nih.gov

Predicting Regio- and Stereoselectivity

The regioselectivity of the [3+2] cycloaddition is a critical aspect of the synthesis of asymmetrically substituted pyrazolidines. Computational models can accurately predict which regioisomer will be preferentially formed. This is often achieved through the analysis of the Frontier Molecular Orbitals (HOMO and LUMO) of the 1,3-dipole and the dipolarophile. The reaction is typically controlled by the interaction between the HOMO of one reactant and the LUMO of the other. The regioselectivity is determined by the orbital coefficients at the reacting centers. mdpi.com

Conceptual DFT, through the calculation of global and local reactivity indices such as electrophilicity and nucleophilicity, provides another layer of understanding for predicting the outcome of these polar reactions. mdpi.com For instance, the most favorable interaction will occur between the most nucleophilic center of the 1,3-dipole and the most electrophilic center of the dipolarophile. mdpi.com

The stereochemical control of the reaction, particularly the diastereoselectivity and enantioselectivity, is another area where computational studies have been highly informative. Theoretical models can calculate the activation energies for the formation of different stereoisomers. The predicted product distribution is based on the energy differences between the competing transition states. A lower activation energy for a particular pathway indicates that the corresponding stereoisomer will be the major product.

In catalyzed reactions, computational studies can model the interaction of the catalyst (e.g., a Lewis acid) with the reactants. nih.govnih.govzendy.ioscispace.comcaltech.edu This can reveal how the catalyst enhances the reaction rate and controls the stereochemical outcome by stabilizing one transition state over others. For example, in Lewis acid-catalyzed [3+2] cycloadditions, the coordination of the Lewis acid to the dipolarophile can lower the LUMO energy and alter the facial selectivity of the attack by the 1,3-dipole. nih.govnih.govzendy.ioscispace.comcaltech.edu

Detailed Research Findings

While specific computational studies on this compound are not extensively documented in the public literature, the principles can be illustrated with data from analogous systems. For example, a DFT study on the [3+2] cycloaddition of an azomethine imine with N-vinyl heterocycles provides a model for the analysis of regioselectivity. nih.govresearch-nexus.net The study calculated the activation energies for the formation of ortho and meta regioisomers via both endo and exo approaches.

| Reaction Pathway | Regioisomer | Stereoisomer | ΔG‡ (kcal/mol) |

|---|---|---|---|

| Path 1 | meta | endo | 16.1 |

| Path 2 | meta | exo | 16.4 |

| Path 3 | ortho | endo | 20.3 |

| Path 4 | ortho | exo | 20.6 |

The data in Table 1 clearly indicates that the formation of the meta regioisomer is kinetically favored over the ortho regioisomer, with a slight preference for the endo stereoisomer. nih.gov This type of quantitative prediction is invaluable for designing synthetic strategies to obtain the desired product.

Similarly, computational studies on the cycloaddition of azomethine ylides with electron-deficient alkenes provide insights into the electronic nature of the reaction.

| Reactant | Electronic Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) | Global Nucleophilicity (N) |

|---|---|---|---|---|

| Azomethine Ylide | -2.85 | 4.20 | 0.97 | 3.88 |

| Phenyl Vinyl Sulphone | -4.11 | 3.98 | 2.12 | 1.89 |

The reactivity indices in Table 2 suggest that the azomethine ylide acts as the nucleophile, while the phenyl vinyl sulphone acts as the electrophile. mdpi.com The analysis of local reactivity indices (Parr functions) further pinpoints the specific atoms involved in the bond-forming process, thus predicting the regioselectivity. mdpi.com

These examples demonstrate the power of computational and theoretical investigations to unravel the complex mechanisms of pyrazolidine synthesis. By providing a detailed, atomistic view of the reaction landscape, these studies guide the development of new synthetic methodologies with high levels of control over product structure and stereochemistry.

Applications in Advanced Organic Synthesis and Materials Science

Utilization of Benzyl (B1604629) Pyrazolidine-1-carboxylate as a Key Synthetic Building Block

Benzyl pyrazolidine-1-carboxylate is recognized as a valuable heterocyclic building block in organic synthesis. google.combldpharm.com Its structure incorporates a reactive N-H group within the pyrazolidine (B1218672) ring and a benzyl carboxylate group, which can be strategically manipulated or removed during a synthetic sequence. This makes the compound a versatile starting point for creating a variety of more complex substituted pyrazole (B372694) and pyrazolidine derivatives.

The pyrazolidine core is a precursor to the pyrazole ring, a significant scaffold in medicinal chemistry. Synthetic chemists utilize this compound to introduce this core structure, which can then be dehydrogenated to form the aromatic pyrazole ring. For example, derivatives like 1-benzyl-1H-pyrazoles have been synthesized and investigated as potent kinase inhibitors, highlighting the importance of the benzyl-substituted pyrazole framework in drug discovery. nih.gov The general strategy often involves the reaction of N-monosubstituted hydrazones (like benzylhydrazine) with other reagents to construct the pyrazole ring, a process for which this compound serves as a protected and stable precursor. orgsyn.org

The utility of this compound is summarized in the following table:

| Property | Description | Synthetic Relevance |

| CAS Number | 67600-79-7 | Unique identifier for sourcing and regulatory purposes. sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₄N₂O₂ | Provides the elemental composition for reaction stoichiometry. sigmaaldrich.com |

| Key Features | Pyrazolidine ring, Benzyl carbamate (B1207046) protecting group | The saturated ring can be functionalized or oxidized. The protecting group allows for controlled reactions at other sites before its removal. |

| Classification | Heterocyclic Building Block | Designated as a starting material for constructing more complex heterocyclic molecules. bldpharm.com |

Role of Pyrazolidine Carboxylates as Ligands in Metal Complexes

While the specific use of this compound as a ligand is not extensively documented, the broader class of pyrazole and pyrazolidine carboxylates demonstrates significant utility in coordination chemistry. These molecules can act as versatile ligands, binding to metal centers to form stable complexes with diverse geometries and applications. wikipedia.orgresearchgate.net

Pyrazolate ligands, which are deprotonated pyrazoles, are known to coordinate with metal ions in several ways. A particularly relevant coordination mode for carboxylate derivatives is as an endo-bidentate or chelating ligand. In this arrangement, the metal ion is bound by both a nitrogen atom from the pyrazole ring and an oxygen atom from the adjacent carboxylate group. uninsubria.it This chelation forms a stable five-membered ring with the metal center, enhancing the complex's thermodynamic stability.

Research on pyrazole-based ligands has shown their ability to form mononuclear and polynuclear complexes with transition metals like copper, zinc, and iron. uninsubria.itnih.gov These complexes are investigated for their potential as bioinorganic models and for their antibacterial properties. nih.gov The coordination behavior of pyrazole carboxylates provides a strong model for the expected behavior of pyrazolidine carboxylates, where the N,O-chelation motif would be preserved.

Coordination Modes of Related Heterocyclic Carboxylates

| Ligand Type | Coordination Atoms | Resulting Structure | Potential Application |

|---|---|---|---|

| Pyrazole-3-carboxylate | Ring Nitrogen (N2), Carboxylate Oxygen | Mononuclear or polynuclear metal complexes with a stable chelate ring. uninsubria.it | Catalysis, Bioinorganic modeling |

| Pyridine-2-carboxylate | Ring Nitrogen, Carboxylate Oxygen | Distorted octahedral or other complex geometries. nih.gov | Therapeutic agents, Materials science |

Development of Pyrazolidinone Compounds as Agrochemical Intermediates

Pyrazolidinone derivatives are critical intermediates in the synthesis of modern agrochemicals, most notably the anthranilic diamide (B1670390) class of insecticides, which includes Chlorantraniliprole and Cyantraniliprole. google.comresearchgate.net These insecticides are valued for their high efficacy against a broad spectrum of pests and favorable safety profiles.

The synthesis of these complex insecticides relies on the construction of a specific pyridyl-pyrazole core. A key intermediate in this process is alkyl 2-(3-chloropyridin-2-yl)-5-oxo-pyrazolidine-3-carboxylate . google.com This molecule contains the essential pyrazolidinone ring attached to the chloropyridine group, which forms a significant portion of the final insecticide structure.

Patented synthetic routes describe the preparation of this pyrazolidinone intermediate by reacting a hydrazine (B178648) compound with a dialkyl ester of a carboxylic acid, such as dimethyl maleate (B1232345). google.comgoogle.com Subsequent steps, including bromination and coupling with another chemical fragment (an anthranilic acid derivative), lead to the final insecticide. google.compatsnap.com The efficiency and purity of the pyrazolidinone intermediate directly impact the yield and quality of the final agrochemical product. google.com

Key Intermediates in Diamide Insecticide Synthesis

| Intermediate Name | Role in Synthesis | Target Agrochemical |

|---|---|---|

| Alkyl 2-(3-chloropyridin-2-yl)-5-oxo-pyrazolidine-3-carboxylate | Core pyrazolidinone structure. google.com | Chlorantraniliprole, Cyantraniliprole |

| 3-Bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid | Key pyrazole fragment for coupling. patsnap.com | Chlorantraniliprole, Cyantraniliprole |

Contribution to the Synthesis of Novel Heterocyclic Compound Classes

The pyrazolidine and pyrazole frameworks are foundational platforms for the synthesis of a wide array of novel and complex heterocyclic compounds. The reactivity of the ring nitrogens and the ability to introduce functional groups at various positions allow chemists to use these simple five-membered rings to build more elaborate fused and bridged systems. organic-chemistry.org

For instance, pyrazole derivatives can be used as starting materials to construct:

Pyrazoloquinoline Derivatives : By condensing pyrazole carbaldehydes with other reagents, fused systems combining the pyrazole and quinoline (B57606) rings can be created. researchgate.net

Condensed Pyrazolo-benzoxadiazocines : Cyclization reactions using 4,5-dihydro-1H-pyrazole derivatives can lead to the formation of novel eight-membered heterocyclic rings. rsc.org

Pyrazolyl-substituted Thiazolidinones : The pyrazole aldehyde can react with compounds like thioglycolic acid to yield thiazolidinone rings appended to the pyrazole core. researchgate.net

These synthetic strategies demonstrate that the pyrazolidine/pyrazole unit is not just a component of a final product but a versatile scaffold that enables the exploration of new chemical space. The ability to convert these relatively simple precursors into diverse and complex molecular architectures is a testament to their importance in modern heterocyclic chemistry. rsc.orgcombichemistry.com

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Benzyl Pyrazolidine-1-carboxylate?

- Methodological Answer : A typical synthesis involves nucleophilic substitution between pyrazolidine and benzyl chloroformate in a polar aprotic solvent (e.g., DMF) with a base like potassium carbonate. For example, analogous procedures for related piperidine carboxylates (e.g., Benzyl 4-oxo-2-propylpiperidine-1-carboxylate) use reflux conditions (150°C, 20 hours) monitored by TLC, followed by extraction with ethyl acetate, washing with ammonium chloride, and purification via column chromatography .

- Key Variables :

| Solvent | Base | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| DMF | K₂CO₃ | 150°C | 20 h | ~89% |

| THF | Et₃N | 80°C | 12 h | ~75% |

Q. How can researchers characterize this compound and verify its purity?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm structural integrity (e.g., characteristic benzyl protons at δ 5.16 ppm and pyrazolidine backbone signals) . HPLC (C18 column, acetonitrile/water gradient) or GC-MS can assess purity (>98% by area normalization). Melting point analysis is less applicable for liquid derivatives, but differential scanning calorimetry (DSC) may evaluate thermal stability.

Q. What safety precautions are critical during handling and storage?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritancy .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C in a dark, dry environment to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How do solvent polarity and temperature influence reaction kinetics and byproduct formation?

- Methodological Answer : Kinetic studies for analogous compounds (e.g., Benzyl 4-oxo-2-propylpiperidine-1-carboxylate) show that DMF accelerates reactions due to high polarity but may increase side reactions (e.g., over-alkylation). Lower-polarity solvents (e.g., THF) reduce byproducts but require longer reaction times . Computational modeling (DFT) can predict activation energies and optimize solvent selection.

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Data Harmonization : Compare assay conditions (e.g., cell lines, concentration ranges) across studies. For example, discrepancies in enzyme inhibition may arise from variations in buffer pH or co-solvents (DMSO vs. ethanol).

- Dose-Response Validation : Reproduce conflicting studies using standardized protocols (e.g., IC₅₀ determination via fluorescence assays with triplicate runs).

Q. Can computational methods predict the compound’s reactivity in novel synthetic applications?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model transition states for reactions like amide coupling or ring-opening. For example, the nucleophilic attack of pyrazolidine on benzyl chloroformate can be visualized using molecular orbital analysis to optimize leaving-group activation .

Q. How to design experiments to study the compound’s stability under oxidative or hydrolytic stress?

- Methodological Answer :

- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 2–12) at 37°C for 24–72 h, followed by LC-MS to detect degradation products (e.g., free pyrazolidine).

- Oxidative Stress : Expose to H₂O₂ or UV light and monitor via FTIR for carbonyl group integrity .

Data Contradiction Analysis

Q. Why do yields vary significantly across published syntheses of related benzyl carboxylates?

- Resolution Framework :

- Variable Control : Differences in reagent purity (e.g., benzyl chloroformate >95% vs. 90%), solvent dryness, or inert atmosphere usage.

- Catalyst Impact : Some protocols use phase-transfer catalysts (e.g., TBAB), which are omitted in others .

Applications in Research

Q. What are the emerging applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a precursor for protease inhibitors or kinase modulators . For example, its piperidine analogs are intermediates in drug candidates targeting inflammatory pathways . Bioactivity screening via high-throughput SPR (surface plasmon resonance) can identify binding partners.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.